5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride
Overview
Description
Preparation Methods
The synthesis of 5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 5-(tert-butylsulfanyl)pyridine-2-carboxylic acid with an appropriate amidating agent under controlled conditions . The reaction typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .
Chemical Reactions Analysis
5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted pyridine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
5-(Tert-butylsulfanyl)pyridine-2-carboximidamide hydrochloride can be compared with other similar compounds, such as:
5-(tert-Butylsulfanyl)pyridine-2-carboxylic acid: This compound is a precursor in the synthesis of the hydrochloride derivative.
5-(tert-Butylsulfanyl)pyridine-2-carboxamide: Another related compound with similar structural features.
Properties
IUPAC Name |
5-tert-butylsulfanylpyridine-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;/h4-6H,1-3H3,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQRMUHZBBWGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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